

A Comparative Study of the Non-Linear Optical Properties of RED 19

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **RED 19**

Cat. No.: **B1170737**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the non-linear optical (NLO) properties of the azo dye **RED 19** (also known as Disperse **Red 19**) with alternative organic chromophores. The data presented is supported by experimental findings from peer-reviewed literature, offering a valuable resource for material selection in various NLO applications, including optical switching, data storage, and bio-imaging.

Introduction to Non-Linear Optics and RED 19

Non-linear optics is a branch of optics that describes the behavior of light in materials where the dielectric polarization P responds non-linearly to the electric field E of the light. This phenomenon becomes significant at high light intensities, such as those produced by lasers. Materials with strong NLO properties are crucial for a wide range of advanced photonic applications.

RED 19 is a well-characterized azobenzene dye that has garnered significant interest for its substantial second and third-order NLO properties. Its molecular structure, featuring donor and acceptor groups connected by a π -conjugated system, gives rise to a large hyperpolarizability, a key determinant of its NLO response. This guide will delve into the quantitative NLO characteristics of **RED 19** and compare them with other classes of organic dyes, namely other azo dyes, squaraine dyes, and phthalocyanine dyes.

Comparative Data of Non-Linear Optical Properties

The following tables summarize the key second and third-order non-linear optical properties of **RED 19** and selected alternative materials. It is important to note that the NLO properties can be influenced by the measurement conditions, such as the wavelength, solvent, and concentration.

Table 1: Second-Order Non-Linear Optical Properties

Material	Host/Solvent	Wavelength (nm)	Electro-optic Coefficient (r_{33}) (pm/V)	First Hyperpolarizability (β) (10^{-30} esu)
Disperse Red 19 (RED 19)	Polyurethane	633	13[1]	-
Disperse Red 19 (RED 19)	Polyurethane	800	5[1]	-
Disperse Red 19 (RED 19)	Methanol	-	-	57.60[2]
Disperse Red 1 (DR1)	PMMA	810	3.6[3]	-
Azo Dye (PDBAA)	Solution	633	-	Larger than PAAB and MO[4]

Table 2: Third-Order Non-Linear Optical Properties

Material	Solvent	Wavelength (nm)	Non-linear Refractive Index (n_2) (cm^2/W)	Non-linear Absorption Coefficient (β) (cm/W)	Second Hyperpolarizability (γ) (10^{-32} esu)
Disperse Red 19 (RED 19)	Methanol	-	-	-	0.16[2]
Disperse Red 1 (DR1)	Nematic Liquid Crystal	532	7.6×10^{-3} [5]	-	-
Disperse Red 1 (DR1) / Silica Hybrid	-	1064	-3.4×10^{-9} (esu)	-	-
Azo Dye (Congo Red)	Tetrahydrofuran	532	4.14×10^{-8}	1.99×10^{-3} [6]	-
Squaraine Dye (SQ)	Acetone	-	-	-	Exhibits both saturable and reverse saturable absorption[7]
Squaraine Dyes	DMF	800	-	-	-1.2 to -6.9×10^{-33} (esu)[8]
Phthalocyanine-like Squaraine Dye (SNF)	-	800	-	-	3-5 times larger than LNF[9]
Tetra-tert-butyl phthalocyanine	PMMA	633	Evaluated from Z-scan[10]	Evaluated from Z-scan[10]	-
Zinc tetra-tert-butyl phthalocyanine	PMMA	633	Evaluated from Z-scan[10]	Evaluated from Z-scan[10]	-

Experimental Protocols

Accurate characterization of NLO properties is essential for material development. The two primary techniques used to measure the second and third-order NLO properties discussed in this guide are Hyper-Rayleigh Scattering (HRS) and the Z-scan technique, respectively.

Hyper-Rayleigh Scattering (HRS) for Second-Order NLO Characterization

Hyper-Rayleigh Scattering is a powerful technique for determining the first hyperpolarizability (β) of molecules in solution. The method involves focusing a high-intensity laser beam into a solution of the sample and detecting the scattered light at twice the frequency of the incident light.

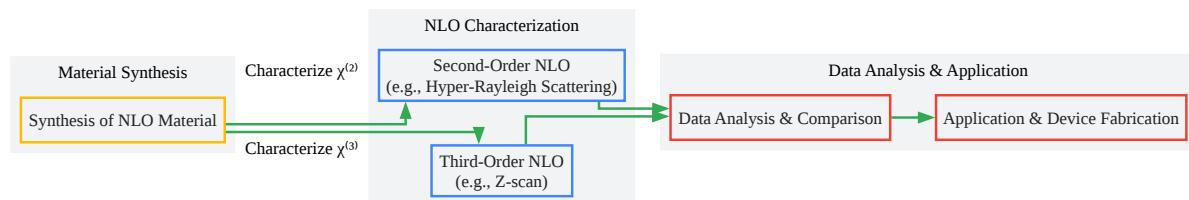
Experimental Procedure:

- **Sample Preparation:** Prepare solutions of the chromophore in a suitable solvent at various concentrations. The solvent should be transparent at both the fundamental and second-harmonic wavelengths.
- **Laser Source:** A high-power, pulsed laser, typically a Nd:YAG laser operating at 1064 nm, is used as the excitation source.
- **Optical Setup:**
 - The laser beam is passed through a polarizer to ensure a known polarization state.
 - A lens focuses the beam into the sample cell.
 - The scattered light is collected at a 90° angle to the incident beam path to minimize the detection of the fundamental beam.
 - A set of filters is used to block the fundamental wavelength and any fluorescence, allowing only the second-harmonic signal to pass.
 - A monochromator can be used for spectral analysis of the scattered light.

- The second-harmonic signal is detected by a sensitive photodetector, such as a photomultiplier tube (PMT).
- Data Acquisition: The intensity of the second-harmonic scattered light is measured as a function of the incident laser intensity and the concentration of the sample.
- Data Analysis: The first hyperpolarizability (β) of the sample molecule is determined by comparing the HRS signal from the solution to that of a known reference standard or by analyzing the concentration dependence of the signal.[11][12]

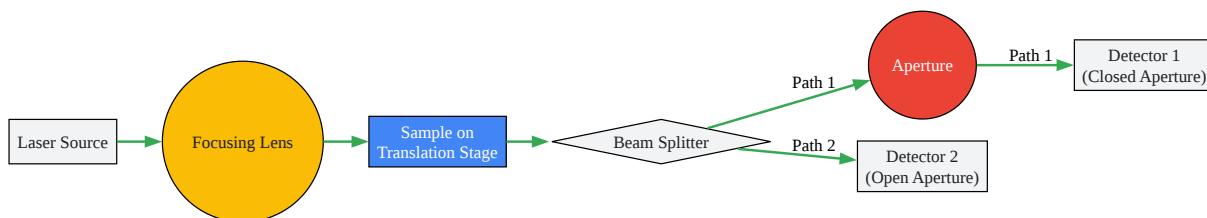
Z-scan Technique for Third-Order NLO Characterization

The Z-scan technique is a simple yet sensitive method for measuring the sign and magnitude of the non-linear refractive index (n_2) and the non-linear absorption coefficient (β) of materials.

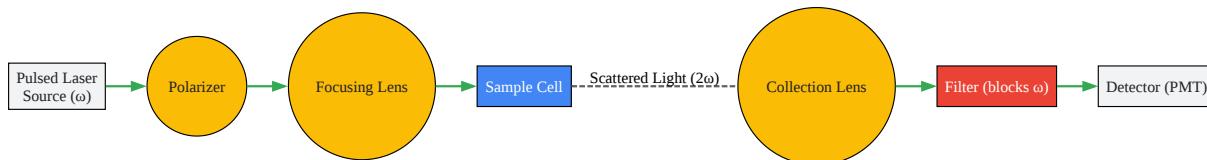

Experimental Procedure:

- Sample Preparation: The sample can be a solution in a cuvette or a thin film. It should be optically homogeneous.
- Laser Source: A stable, single-mode laser with a Gaussian beam profile is required. Both continuous-wave (CW) and pulsed lasers can be used, depending on the nature of the nonlinearity being investigated.
- Optical Setup:
 - The laser beam is focused by a lens.
 - The sample is mounted on a translation stage that allows it to be moved along the z-axis (the direction of beam propagation) through the focal point.
 - The transmitted light is split into two beams.
 - Closed-aperture Z-scan: One beam passes through a finite aperture placed in the far field. The intensity transmitted through the aperture is measured by a photodetector. This setup is sensitive to non-linear refraction.

- Open-aperture Z-scan: The second beam is collected by a photodetector without an aperture, measuring the total transmitted intensity. This setup is sensitive to non-linear absorption.
- Data Acquisition: The normalized transmittance of both the closed and open aperture detectors is recorded as a function of the sample's position (z).
- Data Analysis:
 - The open-aperture Z-scan curve provides information about the non-linear absorption coefficient (β). A dip in transmittance indicates reverse saturable absorption, while a peak indicates saturable absorption.
 - The closed-aperture Z-scan curve, when divided by the open-aperture data, reveals the non-linear refractive index (n_2). A pre-focal peak followed by a post-focal valley indicates a negative n_2 (self-defocusing), while the opposite indicates a positive n_2 (self-focusing).[13][14]


Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for NLO material characterization and the specific setups for the Z-scan and Hyper-Rayleigh Scattering techniques.


[Click to download full resolution via product page](#)

Workflow for NLO material characterization.

[Click to download full resolution via product page](#)

Schematic of a Z-scan experimental setup.

[Click to download full resolution via product page](#)

Schematic of a Hyper-Rayleigh Scattering setup.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. Electro-optic determination of the nonlinear-optical properties of a covalently functionalized Disperse Red 1 copolymer opg.optica.org
- 4. Study on the nonlinear optical properties of three azo dyes by Z-scan measurements | Semantic Scholar semanticscholar.org
- 5. researchgate.net [researchgate.net]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Hyper Rayleigh Scattering - CleanEnergyWIKI cleanenergywiki.org
- 12. pubs.acs.org [pubs.acs.org]
- 13. api.creol.ucf.edu [api.creol.ucf.edu]
- 14. Z-scan technique - Wikipedia en.wikipedia.org
- To cite this document: BenchChem. [A Comparative Study of the Non-Linear Optical Properties of RED 19]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1170737#red-19-comparative-study-of-non-linear-optical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com